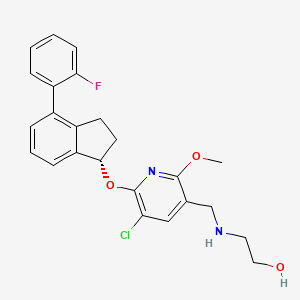

PD-1/PD-L1-IN-31

CAS No.:

Cat. No.: VC16626239

Molecular Formula: C24H24ClFN2O3

Molecular Weight: 442.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H24ClFN2O3 |

|---|---|

| Molecular Weight | 442.9 g/mol |

| IUPAC Name | 2-[[5-chloro-6-[[(1S)-4-(2-fluorophenyl)-2,3-dihydro-1H-inden-1-yl]oxy]-2-methoxypyridin-3-yl]methylamino]ethanol |

| Standard InChI | InChI=1S/C24H24ClFN2O3/c1-30-23-15(14-27-11-12-29)13-20(25)24(28-23)31-22-10-9-17-16(6-4-7-19(17)22)18-5-2-3-8-21(18)26/h2-8,13,22,27,29H,9-12,14H2,1H3/t22-/m0/s1 |

| Standard InChI Key | SKMKMWIWIWXGIK-QFIPXVFZSA-N |

| Isomeric SMILES | COC1=NC(=C(C=C1CNCCO)Cl)O[C@H]2CCC3=C(C=CC=C23)C4=CC=CC=C4F |

| Canonical SMILES | COC1=NC(=C(C=C1CNCCO)Cl)OC2CCC3=C(C=CC=C23)C4=CC=CC=C4F |

Introduction

Biological Mechanisms of the PD-1/PD-L1 Pathway

Molecular Interactions and Immunosuppressive Signaling

The programmed death-1 (PD-1) receptor, expressed on activated T cells, binds to its ligand PD-L1, which is frequently overexpressed on tumor cells and antigen-presenting cells (APCs). This interaction inhibits T-cell receptor (TCR) signaling by recruiting tyrosine phosphatase Shp2, which dephosphorylates key components of the TCR and CD28 co-stimulatory pathways . Structural studies reveal that PD-1/PD-L1 binding occurs in a trans configuration between T cells and tumor cells, suppressing cytotoxic T-cell activity and promoting immune evasion . Notably, cis interactions between PD-1 and PD-L1 on the same cell surface may further modulate immune suppression, complicating therapeutic targeting .

Tumor Microenvironment Dynamics

PD-L1 expression in tumors correlates with advanced disease stages, lymph node metastasis, and poor prognosis . Upregulation of PD-L1 is mediated by oncogenic signaling pathways such as PI3K/AKT, NF-κB, and JNK, which are activated by inflammatory cytokines (e.g., IFN-γ) in the tumor microenvironment (TME) . This adaptive resistance mechanism allows tumors to evade immune surveillance even in the presence of tumor-infiltrating lymphocytes (TILs).

Clinical Applications of PD-1/PD-L1 Monoclonal Antibodies

Limitations of Antibody-Based Therapies

Despite their efficacy, mAbs face challenges:

-

Poor Tumor Penetration: Large molecular size limits diffusion into solid tumors .

-

Immune-Related Adverse Events (irAEs): Autoimmune toxicities occur in 10–20% of patients .

-

Cost and Administration: Intravenous delivery and high production costs restrict accessibility .

Small Molecule Inhibitors (SMIs) of PD-1/PD-L1

Advantages Over Monoclonal Antibodies

SMIs offer distinct pharmacological benefits:

-

Oral Bioavailability: Enables outpatient administration and improved patient compliance .

-

Enhanced Tumor Penetration: Lower molecular weight facilitates diffusion into dense tumor stroma .

-

Cost-Effectiveness: Simplified synthesis reduces manufacturing expenses compared to biologics .

Structural Innovations in SMIs

Biphenyl-based scaffolds dominate current SMI designs due to their high affinity for the PD-1/PD-L1 interface. These compounds mimic the hydrophobic interactions of the native PD-1/PD-L1 binding groove, disrupting the immune checkpoint without triggering systemic immune activation . Computational modeling and structure-activity relationship (SAR) studies have optimized substituent groups to improve binding kinetics and metabolic stability.

Table 1: Key Structural Features of PD-1/PD-L1 SMIs

| Scaffold Type | Binding Affinity (nM) | Half-Life (h) | Clinical Stage |

|---|---|---|---|

| Biphenyl Derivatives | 10–50 | 8–12 | Preclinical |

| Triazole Analogues | 20–100 | 6–9 | Phase I |

| Macrocyclic Compounds | 5–30 | 12–24 | Preclinical |

Challenges and Future Directions

Biomarker-Driven Patient Stratification

While PD-L1 expression remains a primary biomarker, its predictive value varies across cancer types. Integrative models combining tumor mutational burden (TMB), microsatellite instability (MSI), and TIL density may enhance patient selection for SMIs .

Combination Therapies

Synergistic strategies under investigation include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume